molecular formula C15H19NO6S B5567311 diethyl 5-(acetoacetylamino)-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-(acetoacetylamino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B5567311
M. Wt: 341.4 g/mol
InChI Key: YPUJAZTUCVFGFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .

Scientific Research Applications

Synthesis Techniques and Applications

Selective Acylation and Alkylation Reactions

Research on selective acylation and alkylation reactions demonstrates the foundational chemical processes that could be applied to synthesize compounds like diethyl 5-(acetoacetylamino)-3-methyl-2,4-thiophenedicarboxylate. For example, the use of diethyl azodicarboxylate and triphenylphosphine in dioxane has been shown to afford selectively acylated nucleosides, indicating the potential for targeted modifications of compounds (Mitsunobu et al., 1972). Similar methodologies could potentially be applied to synthesize and modify the structure of thiophene derivatives for specific scientific research applications.

Stereospecific and Stereoselective Reactions

The synthesis of alkylated products from reactions involving diethyl azodicarboxylate and triphenylphosphine showcases a method to achieve stereospecific and stereoselective outcomes (Kurihara et al., 1981). These reactions provide a pathway to create compounds with precise configurations, which is crucial in the development of pharmaceuticals and other biologically active molecules.

Mechanism of Action

This is typically relevant for biologically active compounds. It involves studying how the compound interacts with biological systems or enzymes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes precautions for handling, storage, and disposal .

properties

IUPAC Name

diethyl 3-methyl-5-(3-oxobutanoylamino)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c1-5-21-14(19)11-9(4)12(15(20)22-6-2)23-13(11)16-10(18)7-8(3)17/h5-7H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUJAZTUCVFGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-methyl-5-[(3-oxobutanoyl)amino]thiophene-2,4-dicarboxylate

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